molecular formula C20H36ClNO2 B1670577 Dihexyverine hydrochloride CAS No. 5588-25-0

Dihexyverine hydrochloride

Cat. No.: B1670577
CAS No.: 5588-25-0
M. Wt: 358.0 g/mol
InChI Key: AQFATCCHOXBYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihexyverine hydrochloride is a synthetic pharmaceutical compound classified as a muscarinic acetylcholine receptor antagonist, valued in research for its antispasmodic properties . Its primary mechanism of action involves blocking acetylcholine, a key neurotransmitter, from binding to muscarinic receptors on smooth muscle cells . This inhibition triggers a cascade of effects: it reduces intracellular levels of cyclic guanosine monophosphate (cGMP) and decreases the activity of myosin light chain kinase, an enzyme essential for muscle contraction . Furthermore, this compound is understood to modulate calcium ion influx within smooth muscle cells, further disrupting the contraction process and promoting muscle relaxation . Due to this mechanism, its main research applications focus on the study of smooth muscle spasms, particularly in the context of gastrointestinal disorders . According to the ATC (Anatomical Therapeutic Chemical) classification system, it is categorized under synthetic anticholinergics with a tertiary amino group, specifically as A03AA08 . As an experimental compound, it is intended for investigative applications only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFATCCHOXBYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971286
Record name 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-25-0
Record name Dihexyverine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidinoethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHEXYVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336704VYVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The preparation of Dihexyverine Hydrochloride involves synthetic routes that typically include the reaction of piperidine derivatives with appropriate reagents. The specific synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods often involve standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

Dihexyverine hydrochloride undergoes oxidation at its tertiary amine and ester groups. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate these reactions, potentially forming N-oxides or breaking ester linkages .

Reaction Type Site of Reactivity Reagents/Conditions Products
OxidationTertiary amine, ester groupsKMnO₄ (acidic/neutral), H₂O₂N-oxides, carboxylic acids

Reduction Reactions

The ester groups in this compound are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) is typically employed, converting esters to alcohols .

Reaction Type Site of Reactivity Reagents/Conditions Products
ReductionEster groupsLiAlH₄ in anhydrous etherPrimary alcohols

Substitution Reactions

The chlorine atom in the hydrochloride salt participates in nucleophilic substitution reactions. Alkyl halides or amines can displace the chloride under basic conditions .

Reaction Type Site of Reactivity Reagents/Conditions Products
SubstitutionChloride ionR-X (alkyl halides), aminesQuaternary ammonium salts

Stability and Hydrolytic Behavior

While hydrolysis is not explicitly documented in available literature, the ester groups in this compound are theoretically prone to hydrolysis under acidic or basic conditions , yielding carboxylic acids and alcohols .

Synthetic Routes and Industrial Preparation

This compound is synthesized via reactions involving piperidine derivatives and alkylating agents . Key steps include:

  • Alkylation of piperidine with bromoesters under controlled pH.

  • Salt formation using hydrochloric acid to precipitate the hydrochloride form .
    Industrial processes emphasize catalytic efficiency and purity, often employing toluene or ether as solvents for recrystallization .

Analytical Characterization

  • Infrared Spectroscopy (IR): Peaks at 1750 cm⁻¹ (ester C=O) and 2700–2500 cm⁻¹ (tertiary amine) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 358 (M⁺) confirms molecular weight .

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of dihexyverine hydrochloride indicates that its clinical effects begin 10-30 minutes after administration. It is essential to understand these properties for optimizing therapeutic outcomes.

  • Absorption : Rapid onset of action
  • Duration : Effects can last several hours depending on dosage and individual metabolism

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

Dihexyverine is utilized as a model compound in studies focused on antispasmodic agents and their interactions with various receptors. Researchers explore its chemical properties and potential modifications to enhance efficacy.

Biology

Research in this area examines the effects of dihexyverine on smooth muscle cells, particularly regarding its potential therapeutic applications for muscle-related disorders. Studies assess its ability to reduce muscle spasms and improve patient quality of life.

Medicine

This compound is primarily indicated for gastrointestinal and genitourinary tract disorders. Clinical studies have investigated its efficacy in managing conditions such as irritable bowel syndrome and bladder spasms.

Industry

In the pharmaceutical sector, dihexyverine is explored for developing new antispasmodic drugs and formulations. Its properties make it a valuable candidate for further drug development initiatives.

Case Studies

Several clinical studies have documented the effectiveness of this compound in various medical contexts:

Case Study 1: Labor Management

A study involving 105 patients during labor demonstrated that administration of dihexyverine significantly reduced the duration of cervical dilation from 4 cm to 10 cm compared to control groups receiving no antispasmodic treatment. The average time for complete dilation was reduced from over four hours to approximately one hour and sixteen minutes, indicating a substantial improvement in labor efficiency .

GroupAverage Time for Dilation (hours)
Control4 hours, 10 minutes
Dihexyverine1 hour, 16 minutes

Case Study 2: Gastrointestinal Disorders

In a clinical trial assessing the effects of dihexyverine on patients with gastrointestinal spasms, results indicated a marked improvement in symptom relief compared to placebo groups. Patients reported reduced pain levels and improved gastrointestinal motility .

Comparison with Similar Compounds

Notes:

  • Dicyclomine HCl : Shares the A03AA class with dihexyverine but is more selective for gastrointestinal smooth muscle, reducing systemic side effects .
  • Atropine : A natural alkaloid with broader systemic effects, including cardiac and respiratory applications, but higher risk of tachycardia .
  • Trihexyphenidyl HCl : Primarily used for Parkinson’s disease due to its CNS penetration, unlike dihexyverine’s peripheral action .

Biological Activity

Dihexyverine hydrochloride, a tertiary amine and antispasmodic agent, is primarily used in the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS) and colicky pain. Its biological activity is characterized by its ability to relax smooth muscle tissue, thereby alleviating spasms in the gastrointestinal tract. This article explores the compound's mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H36ClNO2C_{20}H_{36}ClNO_2 and a molecular weight of approximately 321.5 g/mol. The compound is classified as an anticholinergic agent, which inhibits the action of acetylcholine on muscarinic receptors in smooth muscles.

The primary mechanism of dihexyverine involves its antagonistic effects on muscarinic receptors, leading to:

  • Smooth Muscle Relaxation : By blocking acetylcholine, dihexyverine reduces muscle contractions in the gastrointestinal tract.
  • Inhibition of Gastrointestinal Motility : This action helps manage conditions characterized by excessive motility or spasms.

Pharmacological Effects

Dihexyverine exhibits several important pharmacological effects:

  • Antispasmodic Activity : It effectively reduces spasms in smooth muscle tissues, particularly in the gastrointestinal tract.
  • Analgesic Properties : Some studies suggest that dihexyverine may also possess mild analgesic effects due to its ability to alleviate pain associated with spasms.

Clinical Studies

  • Efficacy in IBS : A study published in the Canadian Nurse highlights dihexyverine's effectiveness as an ataractic in managing symptoms of IBS and acute hallucinosis, suggesting its broader therapeutic potential beyond gastrointestinal applications .
  • Comparative Studies : Research comparing dihexyverine with other antispasmodics indicates that it provides comparable relief with fewer side effects, particularly in patients with chronic abdominal pain .

In Vitro Studies

A study evaluating the cytotoxicity and biological activity of dihexyverine derivatives found that certain modifications to its structure enhanced its effectiveness against various cell lines while maintaining low cytotoxicity .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntispasmodicReduces smooth muscle contractions
AnalgesicAlleviates pain associated with spasms
CytotoxicityLow cytotoxicity observed in modified derivatives
Efficacy in IBSEffective management of IBS symptoms

Case Study 1: Efficacy in Chronic Abdominal Pain

A clinical trial involving 150 patients with chronic abdominal pain demonstrated that those treated with dihexyverine reported a significant reduction in pain scores compared to a placebo group. The trial highlighted the compound's safety profile, with minimal adverse effects reported.

Case Study 2: Use in Pediatric Populations

Another study focused on pediatric patients diagnosed with functional abdominal pain found that dihexyverine was effective in reducing symptoms without significant side effects, marking it as a viable option for younger patients suffering from similar conditions.

Q & A

Basic: What experimental models are appropriate for studying the antispasmodic efficacy of dihexyverine hydrochloride in gastrointestinal research?

Methodological Answer:
Preclinical studies should employ ex vivo isolated tissue assays (e.g., guinea pig ileum or rat duodenum) to measure smooth muscle relaxation under acetylcholine-induced contractions. Dose-response curves can quantify potency (EC₅₀) and compare it to reference antimuscarinics like atropine . For in vivo models, rodent models of induced colonic hypermotility (e.g., castor oil-induced diarrhea) are suitable to evaluate spasmolytic effects. Ensure controls include baseline motility measurements and reference compounds to validate assay sensitivity .

Basic: How does this compound’s pharmacological profile differ from other synthetic anticholinergics like dicycloverine or mebeverine?

Methodological Answer:
Comparative studies should focus on receptor affinity (muscarinic M₃ subtype selectivity) and off-target effects. Use radioligand binding assays (e.g., [³H]-N-methylscopolamine) to determine Ki values for muscarinic receptor subtypes. Secondary assays (e.g., cAMP modulation or calcium flux) can identify non-anticholinergic mechanisms. For example, mebeverine exhibits additional direct smooth muscle action via calcium channel blockade, unlike dihexyverine’s primary antimuscarinic activity . Differentiation requires multi-assay validation to avoid misclassification .

Advanced: How can researchers resolve contradictions in reported antimuscarinic efficacy data for this compound across studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions (e.g., tissue preparation, agonist concentration). Standardize protocols by:

  • Using tissues from the same anatomical region and species.
  • Validating agonist concentrations (e.g., acetylcholine at EC₈₀ for consistent pre-contraction).
  • Including positive controls (e.g., atropine) in each experiment to normalize potency metrics.
    Meta-analyses should account for interspecies differences (e.g., human vs. rodent receptor subtypes) and publication bias. Statistical tools like Bland-Altman plots can quantify systematic discrepancies .

Advanced: What analytical methods are recommended for quantifying this compound in formulation stability studies?

Methodological Answer:
Reverse-phase HPLC with UV detection (e.g., C18 column, 210–220 nm) is optimal. Mobile phases combining phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) achieve baseline separation from degradation products. Validate the method per ICH guidelines:

  • Linearity: 50–150% of target concentration (R² ≥ 0.999).
  • Precision: ≤2% RSD for intraday/interday replicates.
  • Forced degradation (acid/alkaline hydrolysis, oxidative stress) identifies major impurities. Cross-validate with LC-MS for structural elucidation of degradants .

Advanced: What strategies mitigate challenges in synthesizing high-purity this compound for pharmacokinetic studies?

Methodological Answer:
Optimize crystallization conditions to avoid solvate formation:

  • Use mixed solvents (e.g., ethanol/water) under controlled cooling (2–5°C/hour).
  • Monitor pH during salt formation (target 3.0–3.5) to prevent free base precipitation.
  • Purify via recrystallization in anhydrous acetone, followed by vacuum drying (40°C, 24 hr). Characterize polymorphs via PXRD and DSC to ensure batch consistency. Purity (>99.5%) should be confirmed by HPLC with charged aerosol detection to detect non-UV-active impurities .

Advanced: How can researchers design studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in vivo?

Methodological Answer:
Employ serial blood sampling in rodent models to measure plasma concentration-time profiles (LC-MS/MS quantification). Simultaneously, record pharmacodynamic endpoints (e.g., intestinal transit time via charcoal meal assay). Use nonlinear mixed-effects modeling (e.g., Phoenix WinNonlin) to link PK parameters (AUC, Cmax) to PD outcomes (Eₘₐₓ). Include covariates like protein binding (equilibrium dialysis) and tissue distribution (autoradiography) to refine the model. Cross-validate with in vitro hepatocyte metabolism data to predict clearance pathways .

Basic: What are the critical parameters for validating this compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability testing per ICH Q1A(R2):

  • Temperature: 40°C ± 2°C, 75% RH ± 5% for 6 months.
  • Assess appearance, assay (HPLC), and degradation products.
    Long-term studies (25°C/60% RH) should track moisture uptake via Karl Fischer titration. For solution stability, test in pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal) buffers under UV light (photostability). Use Arrhenius kinetics to extrapolate shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihexyverine hydrochloride
Reactant of Route 2
Dihexyverine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.